molecular formula C13H19NOS B4181783 (5-ETHYL-3-THIENYL)(2-METHYLPIPERIDINO)METHANONE

(5-ETHYL-3-THIENYL)(2-METHYLPIPERIDINO)METHANONE

Cat. No.: B4181783
M. Wt: 237.36 g/mol
InChI Key: AECCQRJPSKWXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-ETHYL-3-THIENYL)(2-METHYLPIPERIDINO)METHANONE is an organic compound that features a piperidine ring substituted with a 5-ethyl-3-thienyl carbonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-ETHYL-3-THIENYL)(2-METHYLPIPERIDINO)METHANONE typically involves the following steps:

    Formation of the Thienyl Carbonyl Intermediate: The thienyl carbonyl intermediate can be synthesized through a Friedel-Crafts acylation reaction, where 5-ethylthiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with Piperidine: The thienyl carbonyl intermediate is then coupled with 2-methylpiperidine through a nucleophilic substitution reaction. This step often requires a base such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (5-ETHYL-3-THIENYL)(2-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, bases like triethylamine.

Major Products:

    Oxidation: Oxidized thienyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

(5-ETHYL-3-THIENYL)(2-METHYLPIPERIDINO)METHANONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (5-ETHYL-3-THIENYL)(2-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-[(5-ethyl-3-thienyl)carbonyl]-4-phenylpiperazine: Similar structure but with a phenyl group instead of a methyl group.

    1-[(5-methyl-3-thienyl)carbonyl]-2-methylpiperidine: Similar structure but with a methyl group on the thienyl ring instead of an ethyl group.

Uniqueness: (5-ETHYL-3-THIENYL)(2-METHYLPIPERIDINO)METHANONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the thienyl ring and the methyl group on the piperidine ring can lead to distinct properties compared to similar compounds.

Properties

IUPAC Name

(5-ethylthiophen-3-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-3-12-8-11(9-16-12)13(15)14-7-5-4-6-10(14)2/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECCQRJPSKWXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N2CCCCC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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